![molecular formula C14H19NO B1475572 1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol CAS No. 1601181-96-7](/img/structure/B1475572.png)
1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol
Descripción general
Descripción
1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol (1-HMCD) is an organometallic compound with a wide range of applications in scientific research. It is a cyclobutane derivative of indanone, which is a bicyclic ketone. 1-HMCD has been studied extensively in the laboratory due to its unique properties, such as its relatively low reactivity and its ability to form stable organometallic complexes.
Aplicaciones Científicas De Investigación
1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol has been used in a variety of scientific research applications, including organic synthesis, catalysis, and materials science. In organic synthesis, this compound can be used as a catalyst for the synthesis of organic compounds, such as alcohols and amines. In catalysis, this compound can be used to promote the formation of organometallic complexes, which can be used to catalyze a variety of reactions. In materials science, this compound can be used to form stable organometallic complexes, which can be used to create new materials with unique properties.
Mecanismo De Acción
1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol is an organometallic compound that is capable of forming stable organometallic complexes. These complexes are formed when this compound reacts with a base, such as sodium hydroxide or potassium carbonate. The reaction between this compound and the base results in the formation of a complex in which the this compound is bonded to the base. This complex can then be used to catalyze a variety of reactions.
Biochemical and Physiological Effects
This compound has been studied extensively in the laboratory and has been found to be relatively non-toxic. It has been shown to be non-mutagenic and non-carcinogenic in laboratory studies. Additionally, this compound has been shown to have no significant effects on the biochemical or physiological functions of the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol has a number of advantages for use in laboratory experiments. It is relatively non-toxic, non-mutagenic, and non-carcinogenic, making it safe to use in the laboratory. Additionally, this compound is relatively stable, making it easy to store and handle. However, this compound does have some limitations for use in laboratory experiments. It is not very soluble in water, so it is not suitable for use in aqueous solutions. Additionally, this compound is not very reactive, so it is not suitable for use in reactions that require a high degree of reactivity.
Direcciones Futuras
1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol has a wide range of potential applications in scientific research. In the future, this compound could be used to develop new materials and catalysts for use in organic synthesis. Additionally, this compound could be used to develop new organometallic complexes with unique properties. Finally, this compound could be used to develop new methods for the synthesis of organic compounds.
Propiedades
IUPAC Name |
1-[(2,3-dihydro-1H-inden-2-ylamino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14(6-3-7-14)10-15-13-8-11-4-1-2-5-12(11)9-13/h1-2,4-5,13,15-16H,3,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGRXPWKZTUYMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC2CC3=CC=CC=C3C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



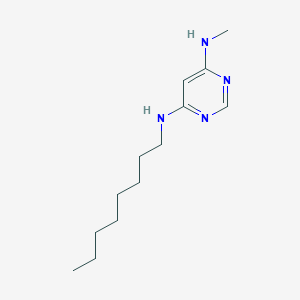
![1-({[(Furan-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475490.png)
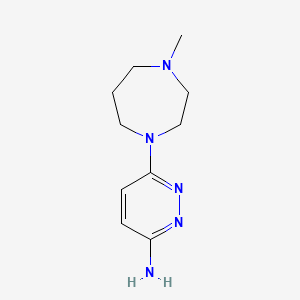
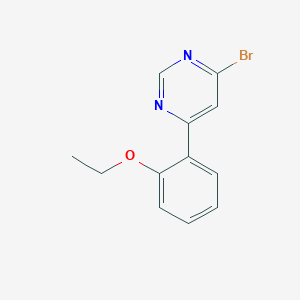
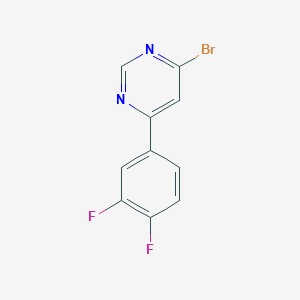
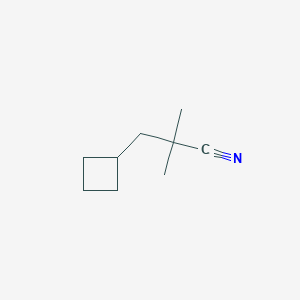


![2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine](/img/structure/B1475500.png)
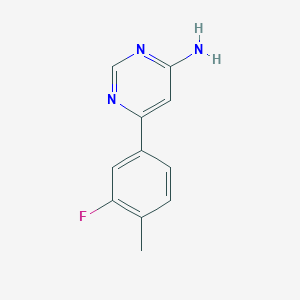
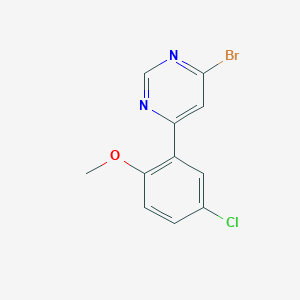
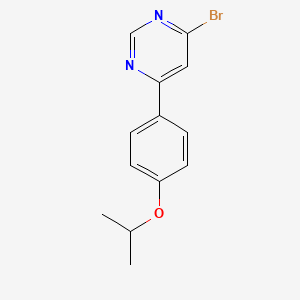
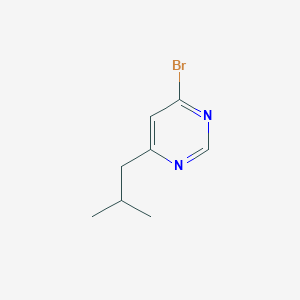
![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-propylpentan-1-one](/img/structure/B1475511.png)